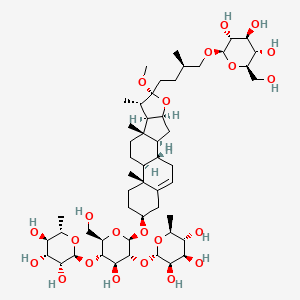
メチルプロトジオスシン
説明
メチルプロトジオスシンは、ヤムイモ属植物の根茎に含まれる天然化合物です。 これは、フラストロルサポニンであり、抗炎症作用や抗癌作用を含む生物活性で知られています 。 この化合物は、さまざまな炎症性疾患や癌の治療における潜在的な治療効果について研究されています .
科学的研究の応用
Methylprotodioscin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of furostanol saponins and their derivatives.
Medicine: Methylprotodioscin has demonstrated potential as an anticancer agent, particularly in the treatment of prostate cancer by modulating cholesterol-associated signaling pathways.
作用機序
メチルプロトジオスシンは、いくつかの分子標的と経路を通じてその効果を発揮します。 癌細胞では、ミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路を調節し、アポトーシスの誘導と細胞増殖の抑制につながります 。 また、脂質ラフトを破壊し、コレステロール濃度を低下させ、さらに癌細胞の増殖を阻害します 。 炎症性疾患では、メチルプロトジオスシンは、核因子κB(NF-κB)の活性化と炎症性サイトカインの発現を減少させ、炎症を軽減します .
類似化合物の比較
メチルプロトジオスシンは、プロトジオスシンやジオスシンなどの他のフラストロルサポニンと構造的に類似しています 。 これは、そのメチル化された形態でユニークであり、生物活性と安定性を高めます 。 プロトジオスシンと比較して、メチルプロトジオスシンは、炎症の軽減と癌細胞の増殖の阻害においてより高い有効性を示しています 。 他の類似の化合物には、ジオスゲニンや(+)-シリンガレシノール-O-β-D-グルコシドなどがあり、これらも生物活性を持っていますが、作用機序と治療の可能性が異なります .
生化学分析
Biochemical Properties
Methylprotodioscin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Methylprotodioscin is with the enzyme superoxide dismutase 2, which is involved in the detoxification of reactive oxygen species. Methylprotodioscin has been shown to elevate the levels of superoxide dismutase 2, thereby enhancing the cell’s antioxidant defense mechanism . Additionally, Methylprotodioscin inhibits the enzyme mitochondrial E3 ubiquitin ligase 1, which is involved in the regulation of mitochondrial function and apoptosis . These interactions highlight the compound’s role in modulating oxidative stress and apoptosis pathways.
Cellular Effects
Methylprotodioscin exerts significant effects on various types of cells and cellular processes. In cancer cells, such as pancreatic cancer cells and human lung cancer cells, Methylprotodioscin has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, including the p38 mitogen-activated protein kinase pathway, which is involved in the regulation of cell growth and apoptosis . Methylprotodioscin also affects gene expression by upregulating apoptotic-related proteins such as cleaved caspase-3 and cleaved caspase-9, and downregulating anti-apoptotic proteins like Bcl-2 . Furthermore, Methylprotodioscin impacts cellular metabolism by suppressing glycolysis, thereby reducing the energy supply to cancer cells and promoting cell death .
Molecular Mechanism
The molecular mechanism of Methylprotodioscin involves several key interactions at the molecular level. Methylprotodioscin binds to specific biomolecules, such as the proteins NIX and LC3, which are involved in the process of mitophagy . This binding interaction leads to the upregulation of mitophagy-related proteins and the induction of mitochondrial dysfunction, ultimately resulting in apoptosis . Additionally, Methylprotodioscin inhibits the activity of the enzyme p38 mitogen-activated protein kinase, which plays a critical role in cell survival and apoptosis . By modulating these molecular pathways, Methylprotodioscin exerts its anticancer effects and promotes cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylprotodioscin have been observed to change over time. Studies have shown that Methylprotodioscin is relatively stable under standard laboratory conditions, with minimal degradation over time . The long-term effects of Methylprotodioscin on cellular function have been observed in both in vitro and in vivo studies. In in vitro studies, prolonged exposure to Methylprotodioscin has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, Methylprotodioscin has demonstrated long-term anticancer effects, with significant tumor growth inhibition observed over extended periods .
Dosage Effects in Animal Models
The effects of Methylprotodioscin vary with different dosages in animal models. Studies have shown that low to moderate doses of Methylprotodioscin exhibit significant anticancer effects, with minimal toxicity . At high doses, Methylprotodioscin can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to achieve the desired therapeutic effect. These findings highlight the importance of optimizing the dosage of Methylprotodioscin to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Methylprotodioscin is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of Methylprotodioscin involves its conversion to protodioscin, a related saponin with similar pharmacological properties . This conversion is mediated by specific enzymes, including glycosidases, which cleave the glycosidic bonds in Methylprotodioscin . Additionally, Methylprotodioscin affects metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . These interactions influence the overall metabolic profile of cells and contribute to the compound’s therapeutic effects.
Transport and Distribution
The transport and distribution of Methylprotodioscin within cells and tissues are mediated by various transporters and binding proteins. Methylprotodioscin is known to interact with specific transporters, such as the organic anion-transporting polypeptides, which facilitate its uptake into cells . Once inside the cells, Methylprotodioscin can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Methylprotodioscin within tissues is also influenced by factors such as blood flow and tissue permeability . These factors determine the overall bioavailability and therapeutic efficacy of Methylprotodioscin.
Subcellular Localization
The subcellular localization of Methylprotodioscin plays a crucial role in its activity and function. Methylprotodioscin has been shown to localize primarily to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The targeting of Methylprotodioscin to the mitochondria is mediated by specific targeting signals and post-translational modifications . Additionally, Methylprotodioscin can localize to other subcellular compartments, such as the cytosol and nucleus, where it influences various cellular processes . The subcellular localization of Methylprotodioscin is essential for its therapeutic effects and determines its overall efficacy in different cellular contexts.
準備方法
合成経路と反応条件
メチルプロトジオスシンの合成には、天然源からの化合物の抽出から始まるいくつかのステップが含まれます。 このプロセスには通常、サポニンの加水分解によるアグリコンの取得、続いてメチル化によるメチルプロトジオスシンの生成が含まれます 。 温度、pH、触媒の使用などの特定の反応条件は、合成の効率と収率を保証するために不可欠です .
工業的生産方法
メチルプロトジオスシンの工業的生産には、ヤムイモ属植物からの大規模抽出が含まれます。 このプロセスには、抽出のための溶媒の使用、続いて化合物を分離するためのクロマトグラフィーなどの精製手順が含まれます 。 バイオテクノロジーの進歩により、微生物発酵によるメチルプロトジオスシンの生産が可能になり、より持続可能でスケーラブルなアプローチが実現しました .
化学反応の分析
反応の種類
メチルプロトジオスシンは、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行われます.
還元: この反応には、水素の添加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムなどの還元剤を使用して行われます.
一般的な試薬と条件
メチルプロトジオスシンの反応で一般的に使用される試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、アルキル化剤(例:ヨウ化メチル)などがあります 。 温度、圧力、pHなどの反応条件は、反応の収率と選択性を最適化するために慎重に制御されます .
生成される主な生成物
メチルプロトジオスシンの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成され、還元反応では脱酸素化化合物が生成される可能性があります 。 置換反応は、さまざまなアルキル化またはハロゲン化誘導体をもたらす可能性があります .
科学研究への応用
メチルプロトジオスシンは、次のような幅広い科学研究に応用されています。
類似化合物との比較
Methylprotodioscin is structurally similar to other furostanol saponins, such as protodioscin and dioscin . it is unique in its methylated form, which enhances its bioactivity and stability . Compared to protodioscin, methylprotodioscin has shown greater efficacy in reducing inflammation and inhibiting cancer cell growth . Other similar compounds include diosgenin and (+)-syringaresinol-O-beta-D-glucoside, which also exhibit bioactive properties but differ in their specific mechanisms of action and therapeutic potential .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJYSJXBOCKQM-GVTGEURHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031695 | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-52-0 | |
| Record name | Methylprotodioscin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54522-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprotodioscin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPROTODIOSCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VJB6VV6IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Methyl protodioscin (MPD) is a natural furostanol saponin found in plants belonging to the Dioscoreaceae family, such as certain species of yams. [] It has been the subject of extensive research for its diverse pharmacological activities, particularly its anti-tumor, anti-inflammatory, and neuroprotective properties. [, , , , ]
A: MPD has a molecular formula of C51H84O22 and a molecular weight of 1085.2 g/mol. []
ANone: The structure of MPD is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [1H-NMR, 13C-NMR, 1H-1H COSY, HMQC, HMBC, and FAB-MS are commonly employed. 29]
ANone: MPD has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies suggest that MPD triggers apoptosis via multiple pathways, including:
- Caspase Activation: MPD activates caspase-9 and caspase-3, key enzymes involved in the execution phase of apoptosis. []
- Mitochondrial Pathway: MPD disrupts mitochondrial membrane potential, leading to the release of cytochrome c, a crucial step in the intrinsic apoptotic pathway. []
- MAPK Signaling: MPD modulates the activity of mitogen-activated protein kinases (MAPKs), specifically JNK and p38, which are involved in stress-induced apoptosis. []
- Cell Cycle Arrest: MPD induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. []
ANone: Yes, in vitro and in vivo studies have demonstrated the anticancer potential of MPD against several cancer types, including:
- Osteosarcoma: MPD inhibits cell growth and induces apoptosis in MG-63 human osteosarcoma cells. []
- Lung Cancer: MPD shows growth inhibitory effects, induces G2/M cell cycle arrest, and triggers apoptosis in A549 human lung cancer cells. []
- Prostate Cancer: MPD suppresses proliferation, migration, invasion, and cell cycle progression while inducing apoptosis in DU145 prostate cancer cells. []
- Pancreatic Cancer: MPD has been found to suppress proliferation and induce apoptosis in pancreatic cancer cells, along with inhibiting glycolysis, a process often upregulated in cancer cells. []
A: MPD has been found to decrease cholesterol concentration, potentially by inducing Forkhead box O (FOXO)1, a tumor suppressor protein involved in cholesterol metabolism. [] This cholesterol-lowering effect may disrupt lipid rafts, specialized membrane microdomains enriched in cholesterol and signaling molecules. The disruption of lipid rafts can negatively impact the function of oncogenic signaling pathways, contributing to MPD's anticancer effects. []
A: Studies suggest that MPD, at therapeutic concentrations, does not significantly inhibit the activity of seven major cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP2C9, CYP2C19, CYP2E1, CYP2A6, and CYP3A4) in human liver microsomes. [] This finding implies a low probability of drug-drug interactions between MPD and drugs metabolized by these enzymes.
A: Pharmacokinetic studies in rats have revealed that MPD exhibits dose-dependent pharmacokinetics following intravenous administration. [, ] The compound is rapidly cleared from the plasma, with an elimination half-life ranging from 25.56 to 29.32 minutes. [] MPD appears to follow a one-compartment model after intravenous injection, indicating rapid distribution and elimination. [] A considerable portion of the administered dose is recovered in urine and bile, suggesting these as primary routes of excretion. []
A: Yes, a highly sensitive and specific high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) assay has been developed and validated for the quantification of MPD in rat plasma. [] This method utilizes methanol-mediated protein precipitation for sample pretreatment and achieves separation on a C18 column.
A: Yes, the developed HPLC-MS/MS method has been validated for its linearity, specificity, accuracy, precision, and reproducibility, demonstrating its suitability for pharmacokinetic studies. []
ANone: MPD has demonstrated additional pharmacological activities, including:
- Anti-inflammatory effects: MPD reduces airway inflammation by inhibiting the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α. []
- Cardioprotective effects: MPD has shown protective effects against myocardial infarction in rats. [] It reduces myocardial enzyme levels, lessens infarct size, and improves the heart's antioxidant capacity. [] It also protects cardiomyocytes from anoxia/reoxygenation injury. []
- Anti-thrombotic effects: MPD displays anti-thrombotic effects in rats by inhibiting both in vitro and in vivo thrombosis. [] It prolongs occlusion time and reduces thrombus weight. [] It also possesses blood viscosity-lowering effects. []
- Anti-osteoporotic activity: Studies have shown that MPD and extracts rich in MPD can inhibit bone loss in ovariectomized rats and mice, indicating potential in treating osteoporosis. []
A: Modifications to the MPD structure can significantly impact its biological activity. For example, the introduction of specific sugar moieties or acyl groups can enhance its anti-inflammatory properties. [] Further research is ongoing to fully understand the SAR of MPD and develop more potent and selective analogs.
A: Yes, several synthetic routes to MPD have been reported. These typically involve multi-step procedures starting from diosgenin, a related steroidal sapogenin. [, , ] Improvements in synthetic strategies have led to more efficient and scalable methods for obtaining MPD and its analogs.
ANone: Despite its promising pharmacological activities, there are challenges in translating MPD into a clinically viable drug. These include:
- Low water solubility: MPD's poor water solubility can hinder its formulation and bioavailability. []
ANone: Yes, researchers are exploring various strategies to enhance the therapeutic profile of MPD, such as:
A: The presence and distribution of MPD and related saponins within specific plant families, like Dioscoreaceae and Palmae, provide valuable insights into plant evolution and classification. [] Chemotaxonomic studies based on MPD can contribute to a better understanding of plant biodiversity and the discovery of new bioactive compounds.
A: Xanthine oxidase is an enzyme involved in purine metabolism. Its inhibition can lead to a decrease in uric acid production, making MPD a potential therapeutic candidate for hyperuricemia and gout. [, ]
A: Computational chemistry plays a crucial role in understanding the interactions between MPD and its biological targets, predicting the properties of new analogs, and guiding the design of improved therapeutics. Techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes, affinities, and potential mechanisms of action of MPD and its derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



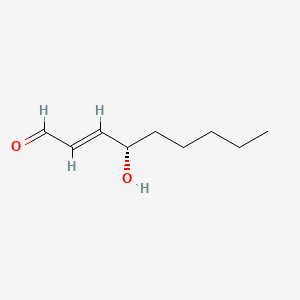
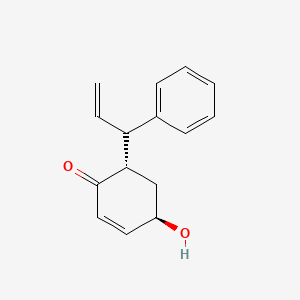
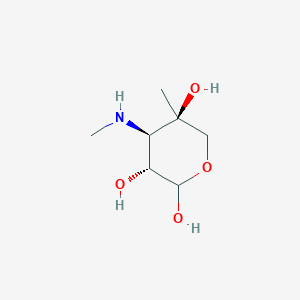

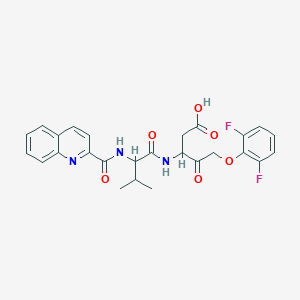
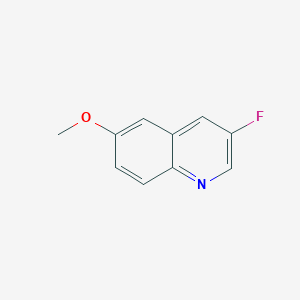
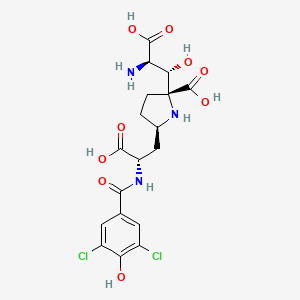
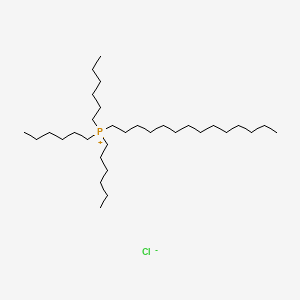
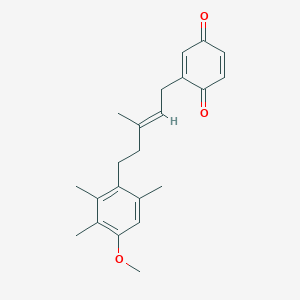
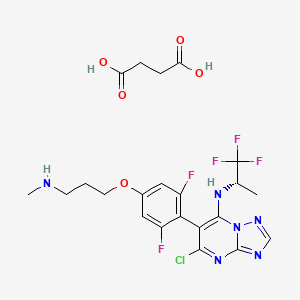
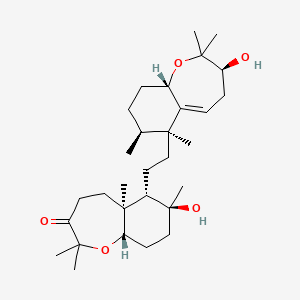
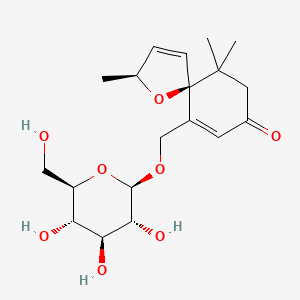
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)
